molecular formula C4H9Cl3Si B6307387 Tris(chloromethyl)methylsilane CAS No. 18171-72-7

Tris(chloromethyl)methylsilane

Cat. No. B6307387
CAS RN: 18171-72-7
M. Wt: 191.55 g/mol
InChI Key: IDFLTVMGFGQSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(chloromethyl)methylsilane, also known as trichloromethylsilane or TMS, is a chemical compound composed of one silicon atom and three chlorine atoms, with a methyl group attached to the silicon atom. TMS is an organosilicon compound, which is a type of molecule that contains both carbon and silicon. It is a colorless liquid with a boiling point of 97.5°C, and is miscible with ether and most organic solvents. TMS is used in a variety of applications, including as a reagent in organic synthesis, as a source of methyl radicals in the synthesis of polymers and as a catalyst in various reactions.

Scientific Research Applications

1. Preparation of Silicon Carbide-Silicon Nitride Fibers Tris(N-methylamino)methylsilane, prepared using a process involving tris(chloromethyl)methylsilane, is a precursor for producing silicon carbide-silicon nitride fibers. These fibers exhibit high tensile modulus, strength, and electrical resistivity, making them valuable in various industrial applications (Penn, Ledbetter, & Clemons, 1984).

2. Synthesis of Starlike Silicon Compounds Tris(chloromethyl)methylsilane has been used to synthesize starlike molecules with high fluorescence quantum yields and long lifetimes of the excited state. These molecules, with a regular arrangement of Si−Si bonds and bithienylene units, have potential applications in the field of optoelectronics (Ishikawa et al., 2000).

3. Chloromethylation of Poly(methylsilane) A study has shown the successful chloromethylation of poly(methylsilane) using a process that includes tris(chloromethyl)methylsilane. This process could be significant in modifying the properties of polymers for specific applications (Jones et al., 1995).

4. Star-shaped Arylacetylene Resins Tris(chloromethyl)methylsilane is utilized in the synthesis of star-shaped arylacetylene resins. These resins have shown potential for application in fiber-reinforced composites, particularly in aviation and aerospace, due to their high flexural modulus and excellent heat resistance (Dai et al., 2020).

5. Synthesis and Properties of Nanosize Starlike Silicon Compounds The compound has been used in the synthesis of nanosize starlike silicon compounds, demonstrating high fluorescence quantum yields and longer lifetimes, which may have implications in nanotechnology and materials science (Ishikawa et al., 2001).

properties

IUPAC Name

tris(chloromethyl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(2-5,3-6)4-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFLTVMGFGQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306912
Record name Tris(chloromethyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18171-72-7
Record name Tris(chloromethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(chloromethyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(chloromethyl)methylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.